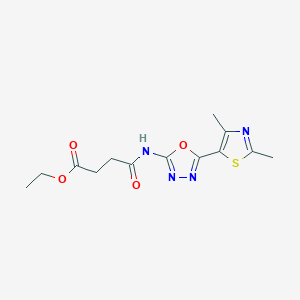
Ethyl 4-((5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-((5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate is a useful research compound. Its molecular formula is C13H16N4O4S and its molecular weight is 324.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocycles
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles, including oxazoles, thiazoles, imidazoles, triazines, and pyridines. This highlights the compound's role in generating structurally diverse molecules through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, which are fundamental in medicinal chemistry for drug design and development (Honey et al., 2012).
Antimicrobial and Urease Inhibition
Indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides synthesized from a related process have shown potent in vitro inhibitory potential against the urease enzyme, indicating their potential as therapeutic agents. The hemolytic study suggests mild cytotoxicity, making these molecules valuable in drug design programs (Nazir et al., 2018).
Novel Pyrazole Derivatives
Synthesis of novel pyrazole derivatives like Ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate demonstrates the compound's application in generating antioxidants. The antioxidant properties of these derivatives are assessed through DPPH and hydroxyl radical scavenging methods, offering insights into their potential therapeutic uses (Naveen et al., 2021).
Fluorescent Probes for Alzheimer's Disease
The compound's derivatives have been utilized in creating fluorescent probes for β-amyloids, indicating a significant application in Alzheimer's disease research. These probes exhibit high binding affinities towards Aβ(1–40) aggregates, providing a valuable tool for molecular diagnosis of this neurodegenerative condition (Fa et al., 2015).
Antimicrobial Activity
New thiazole substituted 1,3,4-oxadiazole derivatives synthesized from reactions involving ethyl 4-chloro-3-oxobutanoate have shown good antibacterial and antifungal activities. This underscores the compound's relevance in developing antimicrobial agents, addressing the growing concern of drug-resistant pathogens (Kokate & Patil, 2021).
Mechanism of Action
Mode of Action
Thiazole and oxadiazole derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Thiazole and oxadiazole derivatives have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
Thiazole and oxadiazole derivatives generally have good bioavailability due to their planar structure and ability to form hydrogen bonds .
Result of Action
Thiazole and oxadiazole derivatives have been shown to have a wide range of biological effects depending on their specific targets .
properties
IUPAC Name |
ethyl 4-[[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]amino]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4S/c1-4-20-10(19)6-5-9(18)15-13-17-16-12(21-13)11-7(2)14-8(3)22-11/h4-6H2,1-3H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFASQBLXPMHHBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=NN=C(O1)C2=C(N=C(S2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



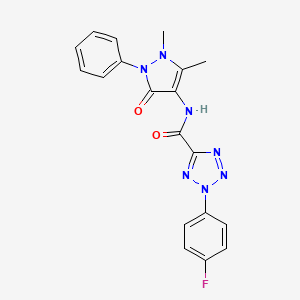
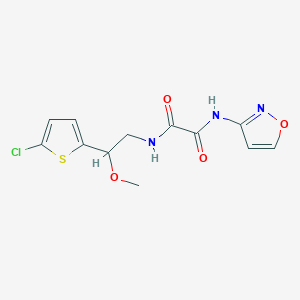
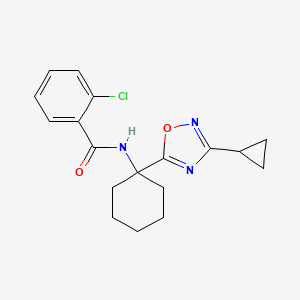
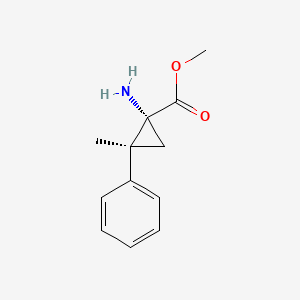
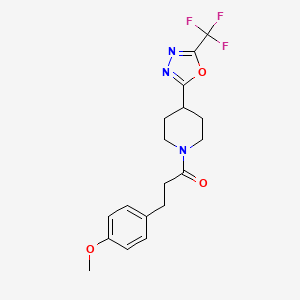

![3-((3,4-Dimethylphenyl)sulfonyl)-5-(4-(pyridin-2-yl)piperazin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2591379.png)
![1-Cyclopropylsulfonyl-4-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2591381.png)
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(sec-butyl)phenoxy)propan-2-ol dihydrochloride](/img/structure/B2591382.png)
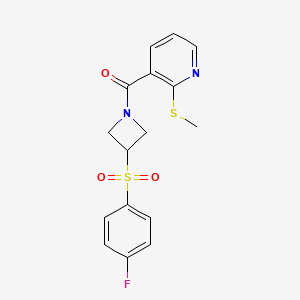
![7-(3,4-dichlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2591385.png)
![7-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)